Field: Pharmaceutical Chemistry
Application Summary: “(1R,2S)-(-)-Ephedrine Hydrochloride Solution” is used as a certified reference standard in the preparation of calibrators or controls for clinical or forensic applications . It’s also used in quality control testing of dietary supplements containing ephedrine .
Method of Application: The compound is prepared in a concentration of 1.0 mg/mL in methanol (as free base) . It’s used as a starting material in the preparation of calibrators or controls .
Results or Outcomes: The use of this compound helps ensure the accuracy and reliability of the testing process, contributing to the safety and efficacy of dietary supplements .
Field: Organic Chemistry
Application Summary: “(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 4-aminobutyrate hydrochloride”, a compound similar to “(1R,2S)-2-aminocyclohexanol hydrochloride”, has been synthesized via Steglich esterification . This compound combines the residues of menthol and GABA into one molecule .
Method of Application: The synthesis was carried out using N, N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst in dichloromethane .
Results or Outcomes: The target ester was obtained in a 96% yield . The structure of the compound was established by FTIR, HR-MS, 1H-NMR, 13C-NMR spectral analysis, and single crystal X-ray diffraction study .
Field: Clinical and Forensic Chemistry
Field: Microbiology
Application Summary: “(1R,2S)-(-)-2-methylamino-1-phenyl-1-propanol hydrochloride”, a compound similar to “(1R,2S)-2-aminocyclohexanol hydrochloride”, has been used to assess the stability of plasma and urine samples that were inoculated with Escherichia coli .
Method of Application: The stability of the compound in plasma and urine samples was assessed using the high-performance liquid chromatography (HPLC) technique .
Results or Outcomes: The results of this study can provide valuable information for the development of new antimicrobial agents .
(1R,2S)-2-aminocyclohexanol hydrochloride is a chiral compound characterized by its cyclohexane ring structure with an amino group and a hydroxyl group. This compound belongs to the class of amino alcohols, which are important in various biological and chemical processes. The specific stereochemistry of (1R,2S)-2-aminocyclohexanol is crucial for its biological activity and interaction with biological systems.
These reactions are facilitated by the presence of functional groups that allow for nucleophilic attacks and electrophilic substitutions.
(1R,2S)-2-aminocyclohexanol hydrochloride exhibits various biological activities due to its structural features. It has been studied for its potential as a:
The synthesis of (1R,2S)-2-aminocyclohexanol hydrochloride typically involves:
These methods highlight the importance of stereochemistry during synthesis to ensure the desired (1R,2S) configuration is achieved.
(1R,2S)-2-aminocyclohexanol hydrochloride has several applications:
Interaction studies involving (1R,2S)-2-aminocyclohexanol hydrochloride focus on its binding affinity and activity against various biological targets:
Several compounds share structural similarities with (1R,2S)-2-aminocyclohexanol hydrochloride. These include:
Compound Name | Structure Features | Unique Characteristics |
---|---|---|
1-Aminocyclopentanol | Five-membered ring with an amino group | Smaller ring size affects reactivity |
3-Aminocyclohexanol | Similar cyclohexane structure but different position of amino group | Different stereochemistry leads to varied activity |
2-Aminobutanol | Straight-chain structure | Simpler structure may limit biological activity |
3-Amino-1-butanol | Similar chain length but branched | Different branching affects physical properties |
The uniqueness of (1R,2S)-2-aminocyclohexanol hydrochloride lies in its specific stereochemistry and cyclohexane framework, which influences its biological activity and potential applications compared to other similar compounds.
Corrosive;Irritant